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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

Introduction
PF-06835919 is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the

primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose

metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty

liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By

targeting KHK, PF-06835919 represents a promising therapeutic strategy to mitigate the

detrimental effects of excessive fructose consumption. This technical guide provides a

comprehensive overview of the intellectual property, mechanism of action, experimental data,

and clinical findings related to PF-06835919.

Mechanism of Action
PF-06835919 functions as a reversible inhibitor of both isoforms of human ketohexokinase,

KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation

by KHK to fructose-1-phosphate (F1P).[1] PF-06835919 competitively binds to the ATP-binding

site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads

to a reduction in downstream metabolic products and has been shown to reverse metabolic

dysfunction in preclinical models.[4]
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on

Ketohexokinase (KHK).

Quantitative Data
The following tables summarize the key quantitative data reported for PF-06835919.

Table 1: In Vitro Potency and Selectivity
Target IC50 (nM) Source

Human KHK-C 8.4 - 10 [5][6]

Human KHK-A 66 - 170 [5][6]

PF-06835919 demonstrates high selectivity for KHK-C over KHK-A and was tested against a

panel of 89 other kinases, phosphatases, and receptors at 10 µM with no significant off-target

activity observed.[6]

Table 2: In Vitro Cellular Activity
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Cell Type Assay IC50 (µM) Source

Primary Human

Hepatocytes

Fructose-1-Phosphate

Reduction
0.232 [6]

Primary Rat

Hepatocytes

Fructose-1-Phosphate

Reduction
2.801 [6]

Table 3: Preclinical In Vivo Efficacy (Rat Models)
Model Treatment Outcome Source

High-Fructose Diet
10 or 30 mg/kg (twice

daily)

Reduced epididymal

adipose tissue weight,

fasting plasma insulin,

and hepatic

triglycerides.

Increased urinary

fructose.

[6]

Western Diet
20 or 60 mg/kg (per

day)

Decreased plasma

apolipoprotein C3

(ApoC3) and

increased plasma

adiponectin.

[6]

Table 4: Clinical Efficacy in Patients with NAFLD and
Type 2 Diabetes (Phase 2a)

Parameter Placebo (n=50)
PF-06835919
150 mg (n=46)

PF-06835919
300 mg (n=49)

Source

% Change in

Whole Liver Fat

(Week 16)

-5.26% -17.05%

-19.13%

(p=0.0288 vs

placebo)

[7]

Change in

HbA1c (Week

16)

Modest

numerical

reductions

Modest

numerical

reductions

Modest

numerical

reductions

[7]
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Experimental Protocols
In Vitro KHK Inhibition Assay
The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction

measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by

pyruvate kinase and lactate dehydrogenase.

Experimental Workflow:
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Caption: Workflow for the in vitro KHK enzymatic inhibition assay.
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Methodology:

Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl,

MgCl2, and DTT.

The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate

dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to

the wells.

PF-06835919 is added in a range of concentrations.

The reaction is initiated by the addition of ATP.[8]

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is

monitored kinetically for 30 minutes.[8]

IC50 values are calculated from the dose-response curves.

Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to

evaluate the efficacy and safety of PF-06835919.[7]

Study Design:

Screening - NAFLD (≥8% liver fat)
- T2D on metformin Randomization (1:1:1) n=164 16-Week Treatment

- Placebo (n=54)
- PF-06835919 150 mg QD (n=55)
- PF-06835919 300 mg QD (n=55)

Primary Endpoints at Week 16 - % Change in Whole Liver Fat
- Change in HbA1c Follow-up 28-35 days

Click to download full resolution via product page

Caption: High-level workflow of the Phase 2a clinical trial for PF-06835919.

Methodology:

Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2

diabetes on stable metformin doses.[7]
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Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150

mg PF-06835919, or 300 mg PF-06835919 for 16 weeks.[7][9]

Primary Endpoints: The co-primary endpoints were the percentage change from baseline in

whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]

Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital

signs, and electrocardiograms.[10]

Intellectual Property
The discovery and development of PF-06835919 are detailed in patent filings and scientific

publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-

azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a

combination of fragment-based drug design and structure-based optimization.[1][11]

Conclusion
PF-06835919 is a well-characterized, potent, and selective inhibitor of ketohexokinase with a

clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing

metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical

trial has shown that PF-06835919 significantly reduces liver fat in patients with NAFLD and

type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the

continued development of PF-06835919 as a potential therapeutic agent for metabolic

disorders driven by fructose overconsumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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